Desyl benzoate

説明

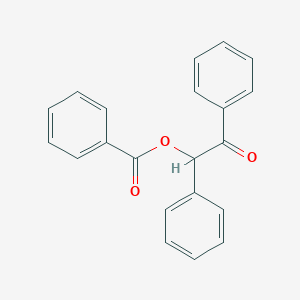

Structure

3D Structure

特性

IUPAC Name |

(2-oxo-1,2-diphenylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOSBCXOMBLILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-20-7 | |

| Record name | NSC60084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-BENZOIN BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Desyl Benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Desyl benzoate, systematically known as (2-oxo-1,2-diphenylethyl) benzoate, is an aromatic ester with significant applications in organic synthesis and materials science.[1][2] Its unique photochemical properties make it a compound of interest, particularly as a photolabile protecting group (PPG), enabling spatiotemporal control in complex chemical transformations. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It details a validated synthesis protocol, explores its reactivity—with a focus on its photochemical cleavage mechanism—and discusses its applications and safety considerations, offering a critical resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is characterized by a central ethanone backbone substituted with two phenyl groups and a benzoate ester. This structure is fundamental to its chemical behavior and reactivity.

-

Synonyms : 2-Oxo-1,2-diphenylethyl benzoate, O-Benzoylbenzoin, Benzoin Benzoate, α-Benzoyloxy-α-phenylacetophenone[4][5][6]

The structural arrangement of this compound features a benzoin core esterified with benzoic acid. The key functionalities are the ketone and the ester groups, flanked by three phenyl rings.

Caption: Simplified workflow of this compound's photochemical cleavage.

Upon irradiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable excited triplet state. [8]This excited state facilitates the homolytic cleavage of the benzylic C-O bond of the ester. The resulting radical intermediates then undergo further reactions to yield the final deprotected acid and various side products, such as 2-phenylbenzofuran. [9]The quantum yield of this process can be quite high, making it an effective method for releasing carboxylic acids with high spatial and temporal control. [10]

Synthesis and Experimental Protocols

This compound is most commonly and efficiently synthesized via the esterification of benzoin with benzoyl chloride.

Synthesis of this compound from Benzoin

This procedure details a standard laboratory-scale synthesis. The causality behind this choice is the high reactivity of the acid chloride (benzoyl chloride) with the secondary alcohol (benzoin), leading to a high-yield esterification. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

-

Benzoin

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzoin (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents : To the cooled solution, add anhydrous pyridine (1.2 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash is crucial to remove excess benzoyl chloride and any benzoic acid.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation) : The resulting crude solid is purified by recrystallization from hot ethanol. This step is self-validating; the formation of well-defined crystals and a sharp melting point (123-124 °C) indicate high purity.

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Research and Drug Development

The primary application of this compound and its derivatives in advanced research is as a photolabile protecting group (PPG) for carboxylic acids. [8][10]

-

Caged Compounds : In drug development and cell biology, PPGs are used to create "caged" molecules. [11]A biologically active molecule containing a carboxylic acid group can be rendered inactive by esterification with a photolabile group like desyl. The inert "caged" compound can then be introduced into a biological system. Irradiation at a specific time and location releases the active molecule, allowing for precise investigation of its function with high spatiotemporal resolution. [11]* Organic Synthesis : In multi-step organic synthesis, photolabile groups offer an orthogonal deprotection strategy. [10]This means they can be removed under neutral conditions with light, without affecting other acid- or base-labile protecting groups present in the molecule, which is a significant advantage in the synthesis of complex molecules.

-

Material Science : Desyl derivatives can be incorporated into polymers to create photo-degradable materials or surfaces that can be modified with light.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Statements : It is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). [3][4]* Precautionary Statements :

-

P264: Wash skin thoroughly after handling. [4] * P270: Do not eat, drink or smoke when using this product. [4] * P273: Avoid release to the environment. [4] * P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [4] * P391: Collect spillage. [4] * P501: Dispose of contents/container to an approved waste disposal plant. * Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. [12]Work should be conducted in a well-ventilated fume hood.

-

References

-

LookChem. (n.d.). This compound 1459-20-7 wiki. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1459-20-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246708, DL-Benzoin benzoate. Retrieved from [Link]

-

SFU Summit. (n.d.). The Design of Novel Benzoin Acetate Photolabile Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23235, Hexyl benzoate. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

Sources

- 1. Buy this compound | 1459-20-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. DL-Benzoin benzoate | C21H16O3 | CID 246708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. 1459-20-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. summit.sfu.ca [summit.sfu.ca]

- 10. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Desyl benzoate CAS number and molecular weight

An In-depth Technical Guide to Desyl Benzoate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for professionals in research, chemical synthesis, and drug development. We will move beyond basic data points to explore the causality behind its synthesis, its nuanced reactivity, and its role as a precursor in complex molecular architectures.

Core Chemical Identity and Properties

This compound, systematically named (2-oxo-1,2-diphenylethyl) benzoate, is an organic compound with significant utility as an intermediate in organic synthesis.[1] Its core identity is defined by a benzoate group ester-linked to a desyl moiety.

Fundamental Identifiers

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for this compound are consolidated below.

| Property | Value | Source(s) |

| CAS Number | 1459-20-7 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 316.35 g/mol | [3][4][5] |

| IUPAC Name | (2-oxo-1,2-diphenylethyl) benzoate | [1] |

| Synonyms | O-Benzoylbenzoin, 2-Benzoyloxy-1,2-diphenylethanone, α-Benzoyloxy-α-phenylacetophenone | [1][2][3][4] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | [1][2] |

| InChI Key | FGOSBCXOMBLILW-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The compound's physical properties dictate its handling, purification, and reaction conditions.

| Property | Value | Source(s) |

| Topological Polar Surface Area | 43.4 Ų | [2][6] |

| Rotatable Bond Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Vapour Pressure | 4.3 x 10⁻¹⁰ mmHg at 25°C | [2] |

| XLogP3-AA | 4.9 | [2][6] |

Synthesis of this compound: A Mechanistic Perspective

The primary route to synthesizing this compound is through esterification. Understanding the chosen methodology is key to optimizing yield and purity.

Standard Esterification Protocol

The most common synthesis involves the reaction of desyl chloride (α-chloro-deoxybenzoin) with benzoic acid or its salt.[1] A tertiary amine base, such as pyridine, is typically employed as a catalyst and acid scavenger.

Causality Behind the Choice of Reagents:

-

Desyl Chloride: A highly reactive electrophile due to the electron-withdrawing nature of the adjacent carbonyl and phenyl groups, making the α-carbon susceptible to nucleophilic attack.

-

Benzoic Acid/Benzoate: The nucleophile in this reaction. Using the carboxylate salt (e.g., sodium benzoate) can increase the reaction rate due to the enhanced nucleophilicity of the anion.

-

Pyridine: Serves a dual purpose. It acts as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate with any benzoyl chloride that might form in situ, and it neutralizes the HCl byproduct, driving the equilibrium towards the product.

Caption: General workflow for the synthesis of this compound via esterification.

Detailed Experimental Protocol

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve benzoic acid (1.0 eq) in anhydrous pyridine.

-

Addition: Slowly add a solution of desyl chloride (1.0 eq) in a minimal amount of an anhydrous solvent like dichloromethane or THF to the stirred solution at room temperature.

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution to remove unreacted benzoic acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Applications

This compound's reactivity is centered around its ester and ketone functionalities, making it a valuable precursor for various molecular scaffolds.

Hydrolysis (Saponification)

Under basic conditions, the ester linkage of this compound is susceptible to nucleophilic acyl substitution, a reaction known as saponification.[1] This process regenerates the constituent alcohol (desyl alcohol) and the carboxylate salt of benzoic acid.

Mechanism of Basic Hydrolysis:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester group.

-

Tetrahedral Intermediate: This forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the desyl alkoxide as the leaving group.

-

Proton Transfer: The highly basic desyl alkoxide deprotonates the newly formed benzoic acid, resulting in desyl alcohol and a benzoate salt. This final, irreversible acid-base step drives the reaction to completion.

Caption: Simplified pathway of this compound saponification under basic conditions.

Precursor in Heterocyclic Synthesis

This compound is a recognized precursor for synthesizing heterocyclic compounds, particularly substituted oxazoles and furans.[1][7] The 1,4-dicarbonyl relationship inherent in its structure after certain transformations allows for cyclization reactions with ammonia or other nitrogen sources to form five-membered aromatic heterocycles, which are privileged structures in medicinal chemistry.

Potential Applications

While its primary role is in synthetic chemistry, patent literature suggests potential applications in pharmaceuticals and fragrances.[1] However, it is important to note that the volume of published scientific research directly investigating the biological effects of this compound remains limited.[1] Its potential antimicrobial properties are an area for future exploration.[1]

Safety and Handling

A thorough understanding of a compound's hazards is non-negotiable for laboratory professionals.

GHS Hazard Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2][6][8]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][6]

-

Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.[2][6]

-

Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2][6][8]

Precautionary Measures

The following precautionary statements are mandated for handling this substance:[2][8]

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the full Safety Data Sheet (SDS) from your supplier before commencing any experimental work.[8][9][10] Handle in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

References

-

This compound CAS#: 1459-20-7 . ChemWhat. [Link]

-

DL-Benzoin benzoate | C21H16O3 | CID 246708 . PubChem, National Institutes of Health. [Link]

Sources

- 1. Buy this compound | 1459-20-7 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. 1459-20-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. DL-Benzoin benzoate | C21H16O3 | CID 246708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1459-20-7 [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic data of Desyl benzoate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Desyl Benzoate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (2-Oxo-1,2-diphenylethyl benzoate), a key organic compound. As researchers and professionals in drug development and materials science, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This document moves beyond a simple presentation of data, offering insights into the interpretation, experimental rationale, and the synergistic power of these techniques in unequivocally confirming molecular identity.

Molecular Structure and Analytical Overview

This compound (CAS 1459-20-7) possesses a molecular formula of C₂₁H₁₆O₃ and a molecular weight of 316.35 g/mol .[1] Its structure features a central ethanone backbone substituted with two phenyl groups, one of which bears a benzoate ester. This arrangement contains several key features for spectroscopic analysis: three distinct aromatic systems, an ester carbonyl, a ketone carbonyl, and a critical methine proton adjacent to both a phenyl ring and the ester oxygen.

The logical workflow for the complete spectroscopic characterization of a compound like this compound involves a multi-technique approach to ensure self-validation of the proposed structure.

Caption: A typical workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Rationale: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that rarely interferes with signals from the analyte. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for universal referencing. A high-field instrument (e.g., 600 MHz) is preferred to resolve the complex, overlapping multiplets expected in the aromatic region of this molecule.[2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration).

Caption: this compound structure with protons labeled for NMR assignment.

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃) [2]

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 8.15 | Doublet | 7.3 | 2H | Ortho protons of benzoate ring |

| H-e | 7.98 | Doublet | 7.4 | 2H | Ortho protons of benzoyl ring |

| H-c | 7.64–7.59 | Multiplet | - | 2H | Para proton of benzoate & benzoyl rings |

| H-b, H-d | 7.53–7.46 | Multiplet | - | 4H | Meta protons of benzoate & benzoyl rings |

| H-f | ~7.40 | Multiplet | - | 5H | Protons of the C1-phenyl ring |

| H-g | ~6.90 | Singlet | - | 1H | Methine proton |

Note: Signals for H-f and H-g are predicted based on typical chemical shifts for similar structures, as they were not fully resolved in the referenced partial data. The methine proton (H-g) is highly deshielded by the adjacent phenyl ring and ester oxygen, and is expected to appear as a singlet around 6.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the presence of three phenyl groups and two carbonyls, a total of 9 distinct signals are anticipated for the 21 carbons due to symmetry in the phenyl rings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Justification |

| C=O (Ketone) | ~195.0 | Quaternary | Typical range for α,β-unsaturated or aryl ketones. |

| C=O (Ester) | ~166.0 | Quaternary | Typical range for benzoate esters.[3] |

| C-Ar (Quaternary) | 130.0 - 136.0 | Quaternary | Aromatic carbons attached to other groups. |

| C-Ar (Methine) | 128.0 - 134.0 | Methine | Aromatic C-H carbons. |

| C-g (Methine) | ~78.0 | Methine | Aliphatic carbon bonded to an oxygen and a phenyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Rationale: For solid samples like this compound, the KBr pellet technique is a common and effective method. The sample is finely ground with potassium bromide powder and pressed into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and thus does not contribute interfering signals.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100–3000 | C-H Stretch | Aromatic (sp² C-H) | Confirms the presence of aromatic rings.[4] |

| ~1725 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption characteristic of benzoate esters.[4] |

| ~1690 | C=O Stretch | Ketone Carbonyl | Strong, sharp absorption. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] |

| 1600–1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands indicating the aromatic skeleton. |

| 1270 & 1100 | C-O Stretch | Ester Linkage | Strong bands confirming the C-O single bonds of the ester group. |

The presence of two distinct carbonyl peaks is a key diagnostic feature, clearly differentiating the electronic environments of the ester and ketone groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Experimental Rationale: EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that are highly useful for structural elucidation. The resulting fragments provide a "fingerprint" that can be pieced together to reconstruct the original molecule.

The fragmentation of this compound is expected to be dominated by cleavage at the bonds adjacent to the carbonyl groups, leading to the formation of stable acylium ions.

Sources

Solubility of Desyl benzoate in common organic solvents

An In-Depth Technical Guide to the Solubility of Desyl Benzoate in Common Organic Solvents

Introduction

This compound (2-Oxo-1,2-diphenylethyl benzoate), with the molecular formula C₂₁H₁₆O₃, is an aromatic ester of significant interest in organic synthesis and materials science. A comprehensive understanding of its solubility profile is fundamental for its application in reaction chemistry, purification processes like recrystallization, and formulation development. This guide provides a detailed examination of the theoretical principles governing the solubility of this compound and presents a practical, field-proven protocol for its experimental determination. Given the scarcity of published quantitative solubility data, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to confidently assess its solubility in a range of common organic solvents.

Part 1: Theoretical Principles of this compound Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle guiding this behavior is the empirical rule "like dissolves like," which emphasizes the relationship between the polarity of the solute and the solvent.[1][2]

Molecular Structure and Intermolecular Forces

To predict the solubility of this compound, we must first analyze its molecular structure.

-

Structure: this compound is a large molecule (M.W. 316.35 g/mol ) featuring two phenyl rings and a benzoate group. This structure is predominantly composed of nonpolar hydrocarbon regions.

-

Polarity and Hydrogen Bonding: The ester functional group (-COO-) introduces polarity through its carbonyl (C=O) and ether-like (C-O-C) linkages, resulting in dipole-dipole interactions.[3][4] The oxygen atoms in the ester group possess lone pairs of electrons and can act as hydrogen bond acceptors when interacting with protic solvents (e.g., alcohols).[3][5] However, this compound itself lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[6]

-

Dominant Forces: Due to its significant size and the presence of multiple aromatic rings, the primary intermolecular forces are van der Waals forces (specifically, London dispersion forces).

The large, nonpolar surface area of this compound is the dominant factor in its solubility. While the ester group provides some polar character, it is generally insufficient to enable solubility in highly polar solvents like water. The molecule's solubility will be most favorable in solvents that can effectively overcome the solute-solute interactions of the crystalline solid (Melting Point: 123-124 °C) and engage with its large nonpolar framework.[7]

Solvent Classification and Predicted Solubility

Organic solvents are typically classified based on their polarity into three main categories. The predicted solubility of this compound in each is outlined below.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. Given the predominantly nonpolar nature of this compound, it is expected to exhibit good solubility in these solvents, particularly in aromatic solvents like toluene, which can engage in π-stacking interactions with the phenyl rings of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the ester group of this compound.[3] Solvents like dichloromethane and acetone are often effective for dissolving large organic molecules and are predicted to be good solvents for this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have strong hydrogen bonding networks (solvent-solvent interactions). For a solute to dissolve, it must disrupt these strong interactions and form favorable solute-solvent interactions. The large nonpolar portion of this compound hinders its ability to integrate into the hydrogen-bonding network of water, making it virtually insoluble.[5] In shorter-chain alcohols like methanol and ethanol, solubility is expected to be limited or poor, as the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by the formation of new solute-solvent interactions.[8]

Part 2: Predicted Qualitative Solubility Profile

The following table summarizes the expected solubility of this compound based on the theoretical principles discussed. This serves as a hypothesis to be confirmed by experimental validation.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Benzene | Soluble | "Like dissolves like"; aromatic solvent can interact favorably with the phenyl groups. |

| Hexane, Cyclohexane | Sparingly Soluble to Soluble | Nonpolar nature is compatible, but less effective than aromatic solvents. | |

| Diethyl Ether | Soluble | Moderately polar ether can interact with the ester group while its hydrocarbon portion solvates the nonpolar structure. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Effective at dissolving a wide range of organic compounds with moderate polarity. |

| Acetone | Soluble | The ketone's carbonyl group can interact with the ester dipole. | |

| Ethyl Acetate | Soluble | The ester solvent is structurally similar to the solute's functional group. | |

| Tetrahydrofuran (THF) | Soluble | Similar properties to diethyl ether. | |

| Dimethylformamide (DMF) | Sparingly Soluble to Soluble | Highly polar; may be less effective than other aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Very high polarity makes it a less likely candidate for good solubility. | |

| Polar Protic | Ethanol, 2-Propanol | Slightly Soluble to Sparingly Soluble | The hydrocarbon character of the alcohol is more compatible than water, but hydrogen bonding is still dominant. |

| Methanol | Poorly Soluble / Insoluble | High polarity and strong hydrogen bonding network. | |

| Water | Insoluble | Mismatch in polarity and intermolecular forces.[5] |

Part 3: Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic and reproducible method for determining the solubility of this compound at a laboratory scale. The core principle is to observe the dissolution of a small, pre-weighed amount of solute in a measured volume of solvent.

Materials and Equipment

-

This compound (solid)

-

Selection of test solvents (high purity)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes (1 mL)

-

Spatula

-

Analytical balance (readable to ±0.1 mg)

-

Hot plate or water bath (optional, for temperature studies)

-

Glass stirring rods

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for the qualitative solubility test.

Caption: Experimental workflow for qualitative solubility determination.

Step-by-Step Methodology

This procedure should be performed for each selected solvent.

-

Preparation: Weigh approximately 30 mg (± 2 mg) of this compound directly into a clean, dry test tube. Record the exact mass.

-

Initial Solvent Addition: Add 1.0 mL of the selected solvent to the test tube.

-

Agitation: Cap the test tube and shake it vigorously for approximately 60 seconds.[2] A vortex mixer is highly recommended for ensuring thorough mixing. The causality behind vigorous agitation is to maximize the surface area of interaction between the solute and solvent, thereby accelerating the dissolution process to reach equilibrium faster.

-

Observation and Classification: Allow the mixture to stand for at least one minute and observe the result. Compare the test tube to a control tube containing only the solvent to accurately assess clarity.[2]

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution with no visible particles.

-

Partially Soluble: A significant portion of the solid dissolves, but some solid material remains undissolved.[2]

-

Insoluble: The solid shows no or negligible signs of dissolving. The bulk of the material remains unchanged at the bottom of the tube.[9]

-

-

(Optional) Effect of Temperature: If a compound is insoluble or partially soluble at room temperature, gently warm the test tube in a water bath. Observe if heating increases solubility. Note any changes and whether the solute precipitates upon cooling back to room temperature. This provides insight into the thermodynamics of dissolution and is a key step in selecting a solvent for recrystallization.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a robust understanding of its molecular structure and the principles of intermolecular forces allows for a strong predictive analysis of its solubility profile. This compound is anticipated to be soluble in nonpolar and moderately polar aprotic solvents and poorly soluble in highly polar protic solvents. This guide provides the theoretical framework and a detailed, self-validating experimental protocol to empower researchers to confirm these predictions and determine suitable solvent systems for their specific applications, bridging the gap between theoretical chemistry and practical laboratory work.

References

-

University of Ontario Institute of Technology. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

University of the West Indies. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 15.7: Physical Properties of Esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

IS MUNI. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Properties of Esters. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Solubility - What dissolves in What?. Retrieved from [Link]

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

PubMed. (2007). Properties and structure of aromatic ester solvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds?. Retrieved from [Link]

-

ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. saltise.ca [saltise.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. aris.gusc.lv [aris.gusc.lv]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Desyl Benzoate

Abstract

Desyl benzoate, or 2-oxo-1,2-diphenylethyl benzoate, is an organic compound with applications in organic synthesis and as a potential building block in materials science. An in-depth understanding of its thermal stability and decomposition pathways is paramount for defining its processing limits, storage conditions, and potential degradation mechanisms. This guide provides a comprehensive technical overview of the thermal behavior of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related aromatic benzoate esters and benzoin derivatives to propose likely decomposition behaviors and outlines a robust, multi-faceted analytical approach for its characterization. We will delve into the theoretical underpinnings of its thermal degradation, present detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and discuss the anticipated results and their interpretation.

Introduction: The Significance of Thermal Stability in Aromatic Esters

Aromatic esters are a class of compounds valued for their chemical stability and are utilized in a wide array of applications, from pharmaceuticals to polymer synthesis.[1] Their thermal properties, such as melting point and decomposition temperature, dictate their suitability for high-temperature applications.[2] this compound, with its combination of a keto group and an ester linkage flanked by multiple aromatic rings, presents a complex case for thermal analysis. Its stability is not only a practical concern for handling and application but also a point of academic interest regarding the influence of its specific chemical structure on its degradation pathways.

Under thermal stress, this compound is anticipated to decompose into various smaller molecules. Preliminary information suggests that thermolysis can yield furan derivatives and other aromatic compounds, a common outcome for such complex organic structures.[3] A thorough investigation is necessary to identify these products and understand the mechanisms of their formation.

Physicochemical Properties of this compound

A foundational understanding of a compound's basic physical and chemical properties is essential before embarking on a detailed thermal analysis. These properties influence its behavior in analytical instruments and provide a baseline for interpreting results.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆O₃ | [4][5][6] |

| Molecular Weight | 316.35 g/mol | [4][5][6] |

| Melting Point | 123-124 °C | [4] |

| Predicted Boiling Point | 499.0 ± 33.0 °C | [4] |

| Predicted Density | 1.195 ± 0.06 g/cm³ | [4] |

Proposed Thermal Decomposition Pathways

While direct studies on the pyrolysis of this compound are scarce, the thermolysis of structurally similar compounds, such as benzoin derivatives, suggests a complex, multi-step decomposition process likely involving free radical intermediates.[7] The presence of both a ketone and an ester functional group offers multiple potential points of bond scission.

A plausible initial step in the decomposition is the homolytic cleavage of the C-O bond in the ester group or the C-C bond adjacent to the ketone. The thermolysis of benzoin arylsulfonylhydrazone, for instance, resulted in a multitude of products including benzoic acid, benzophenone, benzil, and various heterocyclic compounds, indicating a cascade of radical reactions.[7]

Diagram of Proposed Decomposition Initiation

Caption: Initial proposed pathways for the thermal decomposition of this compound.

Following the initial cleavage, the resulting radical species can undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of final products.

Analytical Methodologies for Thermal Characterization

A comprehensive understanding of the thermal stability and decomposition of this compound requires a suite of analytical techniques. This section outlines the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the cornerstone of thermal stability assessment.[8] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This allows for the determination of decomposition temperatures, the quantification of mass loss at different stages, and an overall assessment of thermal stability.[8]

Trustworthiness: The protocol described below includes steps for instrument calibration and the use of a controlled atmosphere to ensure the reproducibility and accuracy of the results. The derivative of the TGA curve (DTG) is used to precisely identify the temperatures of maximum decomposition rates.[10]

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Ensure the this compound sample is homogenous by gently grinding it into a fine powder.[11]

-

Accurately weigh 5-10 mg of the powdered sample into a clean, inert TGA crucible (e.g., alumina or platinum).[9][11][12]

-

Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.[11]

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Set the purge gas to high-purity nitrogen at a flow rate of 30 mL/min to maintain an inert atmosphere.[12]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[13]

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Plot the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to 5% and 10% mass loss (T₅% and T₁₀%).

-

Diagram of TGA Experimental Workflow

Caption: Workflow for the thermogravimetric analysis of this compound.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[4][14] This technique is crucial for identifying thermal transitions such as melting, crystallization, and glass transitions, and for quantifying the enthalpy changes associated with these events.[5][15] For this compound, DSC will be used to accurately determine its melting point and to detect any exothermic or endothermic events associated with its decomposition.

Trustworthiness: The protocol includes a heat-cool-heat cycle to erase the sample's prior thermal history, ensuring that the observed transitions are intrinsic to the material. Using a hermetically sealed pan prevents mass loss before decomposition, which could otherwise affect the heat flow measurement.

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or evaporation.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

First Heating Scan: Equilibrate at 25 °C, then heat from 25 °C to 150 °C at 10 °C/min to observe the melting transition.

-

Cooling Scan: Cool the sample from 150 °C to 25 °C at 10 °C/min.

-

Second Heating Scan: Heat the sample from 25 °C to 400 °C at 10 °C/min to observe the decomposition exotherm.

-

-

Data Analysis:

-

Determine the onset temperature and peak temperature of the melting endotherm from the first heating scan.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

-

Identify the onset temperature and peak temperature of any exothermic events in the second heating scan, which would indicate decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Expertise & Experience: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[1][16] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[1][16] This is the most direct way to elucidate the decomposition pathway of this compound.

Trustworthiness: This protocol employs a multi-step pyrolysis or a "double-shot" technique.[17] A lower temperature step is first used to desorb any trapped volatiles or low molecular weight additives. The subsequent high-temperature pyrolysis of the remaining sample ensures that the identified products are a direct result of the thermal decomposition of the compound itself.

Experimental Protocol: Py-GC-MS of this compound

-

Instrument Setup:

-

Interface a pyrolyzer with a GC-MS system.

-

Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms).

-

-

Sample Preparation:

-

Place a small amount (approx. 0.1-0.5 mg) of powdered this compound into a pyrolysis sample cup.

-

-

Pyrolysis Program (Double-Shot):

-

Step 1 (Thermal Desorption): Heat the sample to 150 °C (above its melting point) and hold for 30 seconds to desorb any volatile impurities. Transfer the evolved gases to the GC-MS for analysis.

-

Step 2 (Pyrolysis): Rapidly heat the same sample to a pyrolysis temperature of 600 °C and hold for 15 seconds. Transfer the pyrolysis products to the GC-MS.

-

-

GC-MS Conditions:

-

Injector Temperature: 280 °C

-

Oven Program: Hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Scan from m/z 35 to 550.

-

-

Data Analysis:

-

Identify the compounds in the chromatograms from both the desorption and pyrolysis steps by comparing their mass spectra to a reference library (e.g., NIST).

-

Propose a fragmentation pattern based on the identified pyrolysis products.

-

Diagram of Py-GC-MS Analytical Process

Caption: Overview of the Py-GC-MS process for analyzing decomposition products.

Anticipated Results and Interpretation

Based on the proposed analytical approach, we can anticipate the following outcomes:

-

TGA: A single, sharp mass loss step is expected, likely commencing above 200 °C, indicating the decomposition of the molecule. The residual mass at 600 °C is expected to be low, suggesting that the decomposition products are largely volatile.

-

DSC: The first heating scan will confirm the melting point of 123-124 °C. The second, higher temperature scan will likely show a broad exotherm corresponding to the decomposition event observed in the TGA. The absence of other significant thermal events would suggest the sample is of high purity.

-

Py-GC-MS: The chromatogram from the pyrolysis step is expected to be complex. Based on the structure of this compound and studies of related compounds,[7] potential identified products could include:

-

Benzoic acid

-

Benzaldehyde

-

Benzophenone

-

Benzil

-

Stilbene

-

Various substituted aromatic hydrocarbons

-

The identification of these products will allow for the reconstruction of the most probable decomposition pathways, providing critical insights into the bond stabilities within the this compound molecule.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive analytical strategy employing TGA, DSC, and Py-GC-MS can provide a thorough understanding of its thermal stability and degradation mechanisms. The protocols outlined in this guide are designed to be robust and self-validating, offering a clear path for researchers in drug development and materials science to characterize this and other novel aromatic esters. The anticipated results, based on the behavior of structurally analogous compounds, suggest a complex decomposition process that warrants detailed investigation to ensure the safe and effective application of this compound.

References

- BenchChem. (n.d.). Thermal stability and degradation profile of "Ethanone, 2-(benzoyloxy)-1-phenyl-".

- Smolecule. (n.d.). Buy this compound | 1459-20-7.

- Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry.

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.

- FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory.

- EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).

- LPD Lab Services. (n.d.). Pyrolysis GC-MS - Advanced Polymer, Rubber and Forensic Analysis.

- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.

- Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide.

- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).

- ChemicalBook. (n.d.). 1459-20-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties.

- El-Aal, A. M. (2005). Thermal rearrangement of some benzoin arylsulfonylhydrazone derivatives. Journal of Analytical and Applied Pyrolysis, 73(2), 295-299.

- PubChem. (n.d.). DL-Benzoin benzoate.

- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- ResearchGate. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA).

- The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). [Video]. YouTube.

- MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

- MDPI. (2024). Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Polymers, 16(14), 1933.

Sources

- 1. filab.fr [filab.fr]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Use of dansyl derivatives and mass spectrometry for identification of biogenic amines. | Semantic Scholar [semanticscholar.org]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 6. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. torontech.com [torontech.com]

- 12. epfl.ch [epfl.ch]

- 13. Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids [organic-chemistry.org]

- 14. torontech.com [torontech.com]

- 15. web.williams.edu [web.williams.edu]

- 16. Request Rejected [emsl.pnnl.gov]

- 17. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

Mechanism of Desyl benzoate esterification

An In-Depth Technical Guide to the Esterification of Benzoin: Synthesis and Mechanistic Pathways of Desyl Benzoate

Abstract

This compound, known systematically as 2-oxo-1,2-diphenylethyl benzoate or O-benzoylbenzoin, is a significant organic compound derived from the esterification of benzoin.[1][2] This technical guide provides a comprehensive examination of the primary mechanistic pathways for its synthesis, tailored for researchers, scientists, and professionals in drug development. The narrative delves into the foundational synthesis of the benzoin precursor via the classic Benzoin Condensation, followed by a detailed analysis of the two principal esterification routes: direct acylation with benzoyl chloride and the acid-catalyzed Fischer-Speier esterification. By elucidating the underlying principles and causality behind experimental choices, this document serves as an authoritative resource, integrating detailed protocols, mechanistic diagrams, and comparative analysis to facilitate a deeper understanding and practical application of these synthetic methodologies.

The Precursor: Synthesis of Benzoin via Benzoin Condensation

The synthesis of this compound begins with its alcohol precursor, benzoin (2-hydroxy-1,2-diphenylethanone).[3][4] Benzoin is classically synthesized from the dimerization of two benzaldehyde molecules in a reaction known as the Benzoin Condensation.[5][6] This reaction is a cornerstone of organic chemistry, notable for its generation of a carbon-carbon bond between two aldehyde carbonyl carbons.

Catalysis and the Principle of Umpolung

The reaction is catalyzed by nucleophiles such as cyanide ions (CN⁻) or N-heterocyclic carbenes (NHCs).[5][7] The cyanide-catalyzed version, first mechanistically described by A. J. Lapworth in 1903, is a classic example of "umpolung," or the reversal of polarity.[5][7] In a typical aldehyde, the carbonyl carbon is electrophilic. The catalyst's role is to transiently transform this carbon into a nucleophile, enabling it to attack a second, unmodified benzaldehyde molecule. Cyanide is an ideal catalyst because it is a potent nucleophile, can stabilize the key anionic intermediate through resonance, and is an excellent leaving group in the final step.[8]

Cyanide-Catalyzed Benzoin Condensation Mechanism

The mechanism proceeds through several distinct, reversible steps:[5][9]

-

Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, forming a cyanohydrin intermediate known as a mandelonitrile anion.

-

Proton Transfer & Umpolung: The intermediate is deprotonated at the adjacent carbon, forming a resonance-stabilized carbanion. This step is the crux of the umpolung, as the original carbonyl carbon is now part of a nucleophilic species.[10]

-

Carbon-Carbon Bond Formation: This nucleophilic carbanion attacks the carbonyl carbon of a second benzaldehyde molecule.

-

Rearrangement and Catalyst Elimination: A series of proton transfers and rearrangement leads to the elimination of the cyanide ion, which regenerates the catalyst and yields the final benzoin product.[8][9]

Caption: Mechanism of the Cyanide-Catalyzed Benzoin Condensation.

Primary Esterification Pathway: Acylation of Benzoin with Benzoyl Chloride

The most direct and efficient method for synthesizing this compound is the acylation of benzoin with benzoyl chloride.[11] This reaction follows the nucleophilic acyl substitution mechanism, where the hydroxyl group of benzoin acts as the nucleophile.

Mechanistic Rationale

Benzoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine. The base serves two critical functions:

-

Catalyst: It can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

-

Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.[12] Removing HCl is crucial as it prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and shifts the equilibrium towards the product side.

The mechanism is as follows:

-

Nucleophilic Attack: The lone pair on the oxygen of benzoin's hydroxyl group attacks the carbonyl carbon of benzoyl chloride.

-

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: The base (pyridine) removes the proton from the oxonium ion, yielding the final this compound ester and pyridinium hydrochloride.

Caption: Acylation of Benzoin via Nucleophilic Acyl Substitution.

Experimental Protocol: Synthesis via Benzoyl Chloride

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and drying tube, dissolve benzoin (1 equivalent) in anhydrous pyridine at 0°C.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker containing ice and concentrated HCl to neutralize excess pyridine.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted benzoic acid, followed by a brine wash.[13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to obtain pure this compound crystals.

Alternative Pathway: Fischer-Speier Esterification

An alternative, though often less efficient, route is the Fischer-Speier esterification, involving the reaction of benzoin with benzoic acid under strong acid catalysis (e.g., concentrated H₂SO₄).[14][15]

Mechanistic Rationale

This is an equilibrium-controlled reaction.[15] The strong acid catalyst plays a crucial role by protonating the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic hydroxyl group of benzoin.

The mechanism unfolds as follows:[16]

-

Carbonyl Protonation: The catalyst (H⁺) protonates the carbonyl oxygen of benzoic acid.

-

Nucleophilic Attack: The hydroxyl group of benzoin attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyl groups on the intermediate, converting it into a good leaving group (H₂O).

-

Dehydration: The intermediate eliminates a molecule of water.

-

Deprotonation: The catalyst (H⁺) is regenerated by deprotonation of the resulting oxonium ion, yielding the this compound ester.

To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant or by removing water as it is formed, often with a Dean-Stark apparatus.[15]

Caption: The Mechanism of Acid-Catalyzed Fischer-Speier Esterification.

Comparative Analysis and Experimental Considerations

The choice between the two primary synthetic routes depends on factors such as desired yield, reaction time, and available reagents.

| Feature | Acylation with Benzoyl Chloride | Fischer-Speier Esterification |

| Reagents | Benzoin, Benzoyl Chloride, Base (Pyridine) | Benzoin, Benzoic Acid, Strong Acid (H₂SO₄) |

| Reaction Speed | Fast (typically a few hours at room temp) | Slow (often requires prolonged heating/reflux) |

| Equilibrium | Essentially irreversible (driven by HCl removal) | Reversible (requires water removal or excess reagent)[15] |

| Byproducts | Pyridinium Hydrochloride (solid) | Water |

| Yield | Generally high to excellent | Moderate to high, depends on equilibrium control |

| Conditions | Mild (0°C to room temperature) | Harsher (requires heat and strong acid) |

Conclusion

The esterification of benzoin to form this compound can be effectively achieved through two principal mechanistic pathways. The acylation of benzoin with benzoyl chloride in the presence of a base is a rapid, high-yielding, and generally preferred method due to its irreversible nature and mild reaction conditions. Alternatively, the classic Fischer-Speier esterification offers a viable route using benzoic acid and a strong acid catalyst, although it requires careful management of the reaction equilibrium to achieve satisfactory yields. A thorough understanding of the underlying mechanisms—from the initial umpolung in the benzoin condensation to the principles of nucleophilic acyl substitution and acid catalysis—is paramount for optimizing reaction conditions and achieving successful synthesis in a research and development setting.

References

-

Testbook. (n.d.). Benzoin Condensation: Definition, Mechanism and Applications. Retrieved from Testbook. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Benzoin condensation. Retrieved from Wikipedia. [Link]

-

BYJU'S. (2020, April 13). Mechanism of Benzoin Condensation Reaction. Retrieved from BYJU'S. [Link]

-

Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from Pharmaguideline. [Link]

-

Wikipedia. (n.d.). Benzoin (organic compound). Retrieved from Wikipedia. [Link]

-

chemeurope.com. (n.d.). Benzoin. Retrieved from chemeurope.com. [Link]

-

LookChem. (n.d.). This compound 1459-20-7 wiki. Retrieved from LookChem. [Link]

-

ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from ResearchGate. [Link]

-

Chem-Station Int. Ed. (2015, January 17). Benzoin Condensation. Retrieved from Chem-Station. [Link]

-

ResearchGate. (n.d.). Mechanism proposal about the esterification of benzoin acid and ethylene glycol catalyzed by bisimidazolium tungstates. Retrieved from ResearchGate. [Link]

-

University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from University of Toronto Scarborough. [Link]

-

BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from BYJU'S. [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from Ataman Kimya. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from Organic Chemistry Portal. [Link]

-

Dr. Ishwar Singh. (2020, October 1). Esterification: Preparation of Ethyl benzoate [Video]. YouTube. [Link]

Sources

- 1. Benzoin Benzoate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 4. Benzoin [chemeurope.com]

- 5. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 6. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 7. Benzoin Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. testbook.com [testbook.com]

- 9. byjus.com [byjus.com]

- 10. Benzoin Condensation [organic-chemistry.org]

- 11. Buy this compound | 1459-20-7 [smolecule.com]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. youtube.com [youtube.com]

The Genesis of a Keystone Moiety: A Technical Guide to the Discovery and Synthesis of Desyl Benzoate

Preamble: A Note on Scientific Discovery and Derivatization

In the landscape of organic chemistry, the discovery of a novel molecular scaffold often precipitates a cascade of innovation. The initial breakthrough, the first synthesis of a new structural class, serves as a foundational pillar upon which countless derivatives are built. This guide delves into the history and synthesis of Desyl benzoate (also known as 2-oxo-1,2-diphenylethyl benzoate), a compound whose story is intrinsically linked to the seminal discovery of its parent molecule, benzoin. While the precise moment of this compound's first creation is not prominently recorded in the annals of 19th-century chemistry, its synthesis represents a logical and early extension of the chemistry established by the pioneers who first unlocked the secrets of the benzoin condensation. This document, therefore, will first illuminate the foundational discovery of benzoin and then provide a detailed, validated protocol for the synthesis of this compound, reflecting the practical culmination of this historical lineage for the modern researcher.

Part 1: The Dawn of Acyloins - The Discovery of Benzoin

The journey to this compound begins in 1832 with the German chemists Justus von Liebig and Friedrich Wöhler.[1][2] During their investigations into the oil of bitter almonds (benzaldehyde), they observed the formation of a new crystalline substance when benzaldehyde was treated with a cyanide catalyst.[1][3] This novel compound, which they named benzoin, was the first example of an α-hydroxy ketone, or acyloin, to be synthesized.[3] Their discovery was not merely the creation of a new molecule but the unveiling of a new type of reaction: the benzoin condensation.[1][3] This reaction, a cyanide-catalyzed dimerization of two aromatic aldehydes, represented a significant advancement in the understanding of carbon-carbon bond formation.[3][4]

A few years later, in the late 1830s, the Russian chemist Nikolay Zinin, who worked for a time in Liebig's laboratory, further refined the catalytic process, solidifying the role of cyanide in this remarkable transformation.[1][5] The mechanism of this reaction, which involves a reversal of the normal polarity of the aldehyde's carbonyl carbon (an "umpolung"), would not be fully elucidated until much later by Arthur Lapworth in 1903.[3]

The discovery of benzoin was a landmark event, providing chemists with a versatile new building block. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ketone, opened the door to a wide array of chemical transformations and the synthesis of a multitude of derivatives.

Part 2: The First Synthesis of this compound - A Logical Progression

While the historical record does not point to a singular, celebrated "discovery" of this compound, its synthesis is a direct and logical consequence of the discovery of benzoin and the well-established principles of esterification known to 19th-century chemists. The reaction of an alcohol with a carboxylic acid (or its more reactive acyl chloride derivative) to form an ester was a fundamental transformation.

Given that benzoin possesses a secondary alcohol functional group, its esterification with benzoic acid or benzoyl chloride would have been a straightforward and anticipated reaction for chemists of the era. Therefore, the "first synthesis" of this compound was likely not a moment of serendipitous discovery but rather a routine application of established chemical principles to a newly discovered and intriguing substrate.

For the contemporary researcher, the most relevant "first synthesis" is one that is reliable, reproducible, and well-characterized. The following section provides a detailed, field-proven protocol for the synthesis of this compound from benzoin.

Part 3: A Validated Protocol for the Synthesis of this compound

This protocol details the esterification of benzoin with benzoyl chloride, a common and efficient method for the preparation of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Reaction Scheme:

Caption: Synthesis of this compound from Benzoin and Benzoyl Chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzoin | 212.24 | 10.0 g | 0.047 |

| Benzoyl Chloride | 140.57 | 6.5 mL (7.8 g) | 0.055 |

| Pyridine | 79.10 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | 36.46 | ~50 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | ~50 mL | - |

| Brine | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.047 mol) of benzoin in 100 mL of dichloromethane (DCM).

-

Causality: DCM is chosen as the solvent due to its ability to dissolve both reactants and its relative inertness under the reaction conditions. A round-bottom flask allows for efficient stirring.

-

-

Addition of Base: To the stirred solution, add 10 mL of pyridine.

-

Causality: Pyridine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This drives the equilibrium towards the product side. It can also act as a nucleophilic catalyst.

-

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add 6.5 mL (0.055 mol) of benzoyl chloride dropwise over 10-15 minutes.

-

Causality: A slight excess of benzoyl chloride ensures complete conversion of the benzoin. The reaction is exothermic, so cooling in an ice bath and slow addition are necessary to control the reaction rate and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Stirring at room temperature provides sufficient energy for the reaction to proceed to completion. TLC is a crucial technique for monitoring the disappearance of the starting material (benzoin) and the appearance of the product.

-

-

Work-up - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl.

-

Causality: The HCl wash removes the excess pyridine by converting it to its water-soluble pyridinium hydrochloride salt.

-

-

Work-up - Base Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution.

-

Causality: This wash neutralizes any remaining acidic components, including any unreacted benzoyl chloride which will hydrolyze to benzoic acid.

-

-

Work-up - Brine Wash: Wash the organic layer with 50 mL of brine.

-

Causality: The brine wash helps to remove any remaining water from the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Causality: Anhydrous magnesium sulfate is an efficient drying agent that removes trace amounts of water from the organic solvent.

-

-

Solvent Removal: Remove the DCM by rotary evaporation to yield the crude product as a solid.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.

-

Causality: Recrystallization is a purification technique that relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

-

-

Characterization: The purified product should be characterized by determining its melting point (literature: 123-124 °C) and by spectroscopic methods such as NMR and IR to confirm its structure.

Part 4: Mechanistic Insights

The synthesis of this compound via the acylation of benzoin with benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of this compound Synthesis.

The lone pair of electrons on the oxygen of the hydroxyl group of benzoin acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group. The pyridine in the reaction mixture then deprotonates the resulting oxonium ion and neutralizes the liberated HCl to form pyridinium chloride.

Part 5: Applications and Significance

This compound and its derivatives have found applications in various fields of chemical research. It serves as a precursor for the synthesis of various heterocyclic compounds.[6] Due to its structure, it has also been used in studies of reaction kinetics and as a photoinitiator in polymerization reactions. Its historical and continued use underscores the enduring legacy of the fundamental discoveries made by Liebig, Wöhler, and Zinin.

References

- Wöhler, F., & Liebig, J. (1832). Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie, 3(3), 249–282.

-

Wikipedia. (2023). Benzoin condensation. Retrieved January 12, 2026, from [Link]

- Miljanić, O. Š., & Chen, T.-H. (2013). Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry.

-

Wikipedia. (2023). Benzyl benzoate. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). This compound 1459-20-7 wiki. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoin acetate. Retrieved January 12, 2026, from [Link]

-

chemeurope.com. (n.d.). Benzoin. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). The Synthesis of Benzoins. Retrieved January 12, 2026, from [Link]